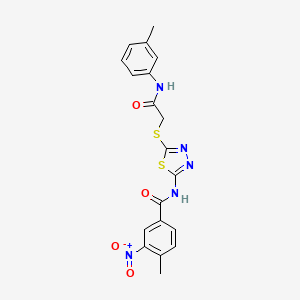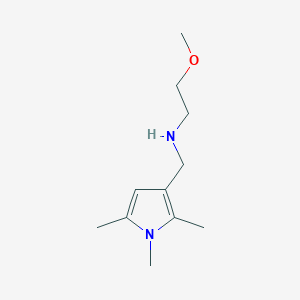![molecular formula C20H22N2O2S B2613202 N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 319429-08-8](/img/structure/B2613202.png)
N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, has been reported . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .科学的研究の応用
Anticancer Activity : A series of substituted benzamides similar to "N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide" have been synthesized and evaluated for their anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activities (Ravinaik et al., 2021).
Antifungal Agents : Compounds with a similar structure have been synthesized and characterized for their potential as antifungal agents. These compounds were screened for antifungal activity, showcasing the versatility of the benzamide derivatives in combating fungal infections (Narayana et al., 2004).
Apoptosis Induction in Cancer Cells : Research on thiazolides, a class of compounds related to "N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide", has shown their ability to induce cell death in colon carcinoma cell lines, highlighting their potential in cancer treatment (Brockmann et al., 2014).
Histone Deacetylase Inhibition : A series of compounds, including benzamide derivatives, have been developed as selective inhibitors of histone deacetylase, particularly in the context of Alzheimer's disease. These compounds show promise in ameliorating disease phenotypes (Lee et al., 2018).
Gelation Properties : The gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been investigated to understand the role of non-covalent interactions in gelation, which is crucial for material science applications (Yadav & Ballabh, 2020).
Antimicrobial Activity : Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine have been synthesized and evaluated for their antibacterial activity against various bacterial strains, demonstrating significant activity and potential for use as antimicrobial agents (Hussein & Azeez, 2013).
Stearoyl-CoA Desaturase-1 Inhibition : Benzamide derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1, an enzyme involved in metabolic diseases, indicating their potential therapeutic application in this area (Uto et al., 2009).
Cytotoxic and Antimicrobial Activities : Certain benzothiazole derivatives, including benzamide analogs, have been synthesized and evaluated for their cytotoxic and antimicrobial activities, showing significant effects against various cancer cell lines and microbial strains (Nam et al., 2010).
Antimicrobial Agents Synthesis : Further studies on the synthesis of benzamide ethers with thiazole derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains (Bikobo et al., 2017).
将来の方向性
The future directions for research on “N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” could include further studies on its synthesis, characterization, and potential applications. Given the anti-inflammatory activity of similar compounds , it could be interesting to explore its potential use in medical applications.
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)22-20-21-17-11-6-14(2)13-18(17)25-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJPMWTQAGIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)
![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)


![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)
![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)
![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)
![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)
![(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613135.png)

![Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride](/img/structure/B2613137.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)